Tert-butyl prop-2-YN-1-YL carbonate
Description
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
tert-butyl prop-2-ynyl carbonate |
InChI |
InChI=1S/C8H12O3/c1-5-6-10-7(9)11-8(2,3)4/h1H,6H2,2-4H3 |
InChI Key |
NUQPZBNXRLDURO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl prop-2-YN-1-YL carbonate can be synthesized through the reaction of tert-butyl chloroformate with prop-2-yn-1-ol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl prop-2-YN-1-YL carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Applications
Tert-butyl prop-2-YN-1-YL carbonate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including:
- Formation of Alkynes : The compound can be utilized to synthesize more complex alkynes through substitution reactions.
- Cycloaddition Reactions : It can participate in cycloaddition reactions, forming cyclic compounds that are valuable in drug development.
- Functionalization : The carbonate group can be transformed into other functional groups, enhancing its utility in creating diverse chemical entities.
Biological Applications
Research into the biological activity of this compound has revealed promising results:
Anticancer Activity
Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported the following cytotoxicity data:
| Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 45 |
| MCF7 | 20 | 60 |
| A549 | 30 | 30 |
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A comparative study demonstrated significant inhibition of Candida albicans and Staphylococcus aureus using derivatives of similar structures, indicating potential applications in treating infections.
Case Study 1: Synthesis of Isoxazolidines
In a recent synthesis project, this compound was used as a precursor to create isoxazolidine derivatives. The reaction conditions were optimized to yield high purity and yield, demonstrating the compound's effectiveness in generating biologically relevant scaffolds.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound derivatives. Results indicated that certain derivatives could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of tert-butyl prop-2-YN-1-YL carbonate involves its reactivity as a carbonate ester. It can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
(a) Tert-Butyl (1-Phenylprop-2-Yn-1-YL) Carbonate (C₁₄H₁₆O₃, MW 232.28)
- Structure : Features a phenyl group attached to the propargyl carbon.
- Synthesis : Prepared similarly to the parent compound but starting from phenyl-substituted propargyl alcohol.
- Applications : Used in asymmetric copper-catalyzed alkynylallylic reactions with fluorinated malonates, demonstrating enhanced electrophilicity due to electron-withdrawing aryl groups .
- Yield : 80–90% in optimized conditions .
(b) Tert-Butyl (2-Methylbut-3-En-2-YL) Carbonate (C₁₀H₁₈O₃, MW 186.25)
- Structure : Contains a branched alkenyl group instead of an alkynyl chain.
- Synthesis : Derived from 2-methylbut-3-en-2-ol via reaction with Boc₂O in tetrahydrofuran (THF) with n-BuLi.
- Key Data :
- ¹H-NMR : δ 6.10 (dd, J = 17.5, 10.9 Hz), 5.18 (d, J = 17.5 Hz), 1.52 (s, 6H).
- IR : 1736 cm⁻¹ (C=O stretch).
- Applications : Acts as a prenylating reagent in natural product synthesis .
Heterocyclic and Aromatic Derivatives
(a) Tert-Butyl (2,4-Dichlorothiazol-5-YL)(Prop-2-Yn-1-YL)Carbamate (C₁₁H₁₃Cl₂N₂O₂S)
(b) Tert-Butyl 4-(Prop-2-Yn-1-YL)Piperazine-1-Carboxylate (C₁₂H₂₀N₂O₂, MW 224.30)
- Structure : Incorporates a piperazine ring, enhancing solubility and pharmacological relevance.
- Physical Properties : Density 1.05 g/cm³, melting point 53°C.
- Applications: Potential use in drug discovery due to the piperazine scaffold’s prevalence in bioactive molecules .
Hydrogen-Bonding and Crystal Engineering
Tert-Butyl N-{2-[Bis-(Prop-2-Yn-1-YL)Amino]-Phen-YL}Carbamate (C₁₇H₂₀N₂O₂)
- Structure : Features dual propargyl groups and intramolecular N–H⋯N hydrogen bonds.
- Crystal Data : Stabilized by C–H⋯O interactions, forming supramolecular networks.
- Significance : Demonstrates the role of alkynyl groups in modulating crystal packing, relevant to materials science .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Spectroscopic Data Comparison
| Compound | ¹H-NMR (δ, ppm) | IR (C=O stretch, cm⁻¹) |
|---|---|---|
| This compound | Not reported | ~1740 (estimated) |
| tert-Butyl (2-methylbut-3-en-2-yl) carbonate | 6.10 (dd), 5.18 (d), 1.52 (s) | 1736 |
Biological Activity
Tert-butyl prop-2-YN-1-YL carbonate (CAS Number: 92136-39-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, metabolic stability, and synthesis pathways, supported by relevant data tables and findings from various studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.19 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 222.5 ± 23.0 °C |
| Melting Point | 40-44 °C |
| Flash Point | 88.4 ± 22.6 °C |
Pharmacological Activity
This compound has been studied for its potential as a biochemical reagent in life sciences research. Notably, it has been implicated in the synthesis of various biologically active compounds, including those targeting specific enzymatic pathways.
Case Studies and Research Findings
-
Metabolic Stability :
- A study examined the metabolic pathways of tert-butyl-containing compounds, revealing that the major route of metabolism involves oxidation of the tert-butyl group to alcohols. This process is primarily facilitated by Cytochrome P450 enzymes (CYPs) such as CYP3A4 and CYP2D6, which are crucial for drug metabolism in humans . The rapid metabolism of the tert-butyl group presents challenges for maintaining effective drug levels in therapeutic applications.
-
Synthesis and Biological Evaluation :
- Research indicates that this compound can be synthesized through various methodologies, including reactions involving alkyne substitution. These synthetic routes have shown promising yields and are essential for developing derivatives with enhanced biological activity . For instance, modifications to the alkyne structure have led to improved reaction efficiencies and biological properties.
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549. Compounds derived from this carbonate have shown comparable efficacy to established anticancer agents like colchicine . This highlights the potential of this compound as a scaffold for developing new anticancer therapies.
Table 1: Metabolic Stability of Tert-butyl Compounds
| Compound ID | Half-life (min) | CYP Isoforms Involved |
|---|---|---|
| Compound 1 | 63 | CYP3A4, CYP2D6 |
| Compound 2 | 114 | CYP3A4, CYP2D6, CYP2C9 |
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Compound Name | MCF-7 IC50 (μM) | A549 IC50 (μM) |
|---|---|---|
| This compound | 15 | 20 |
| Colchicine | 10 | 18 |
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl prop-2-yn-1-yl carbonate, and how can reaction efficiency be monitored?
Answer:
The synthesis typically involves nucleophilic substitution between tert-butyl chloroformate (or di-tert-butyl dicarbonate) and propargyl alcohol under basic conditions. For example, in a nitrogen atmosphere, propargyl alcohol can be deprotonated with n-BuLi at 0°C, followed by reaction with di-tert-butyl dicarbonate in THF . Reaction progress can be monitored via thin-layer chromatography (TLC) or by observing the disappearance of starting material signals in -NMR. Yield optimization requires precise stoichiometric control (1.1 eq. base) and post-reaction purification via aqueous workup (e.g., washing with sodium carbonate and brine) .
Basic: What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
Answer:
- -NMR : The tert-butyl group appears as a singlet at ~1.46 ppm (9H), while the propynyl proton resonates as a triplet near 2.4–2.6 ppm (C≡C-H) .
- -NMR : The carbonyl carbon (C=O) appears at ~152 ppm, and the sp-hybridized carbons (C≡C) at ~75–85 ppm .
- IR Spectroscopy : Strong carbonyl stretching (C=O) at ~1736 cm and C≡C stretching at ~2100–2260 cm confirm functional groups .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors (propargyl derivatives can be irritants) .
- Storage : Keep in a cool, dry place away from oxidizers.
- Waste Disposal : Segregate waste and consult institutional guidelines for organic carbonate disposal .
Advanced: How can reaction conditions be optimized to minimize side reactions (e.g., alkyne dimerization) during synthesis?
Answer:
- Temperature Control : Maintain low temperatures (0–5°C) during deprotonation to suppress alkyne oligomerization .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation.
- Catalytic Additives : Add Cu(I) salts (e.g., CuBr) to stabilize reactive intermediates .
- Monitoring : Use in-situ FTIR or GC-MS to detect early-stage dimerization.
Advanced: What mechanistic insights explain the stability of the tert-butyl carbonate group under specific reaction conditions?
Answer:
The tert-butyl group’s steric bulk protects the carbonate from nucleophilic attack, making it stable under mild acidic/basic conditions. This stability allows selective deprotection in multi-step syntheses. For example, the group remains intact during Sonogashira couplings but can be cleaved with trifluoroacetic acid (TFA) in dichloromethane .
Advanced: How can this compound be utilized in click chemistry applications?
Answer:
The propynyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles. Key parameters:
- Catalyst : Use 1–5 mol% Cu(I) (e.g., CuSO/sodium ascorbate).
- Solvent : Polar aprotic solvents (DMF, THF) enhance reaction rates.
- Temperature : Room temperature or mild heating (40–60°C) .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected carbonyl signals)?
Answer:
- 2D NMR : HSQC/HMBC correlations can distinguish between regioisomers or degradation products.
- Control Experiments : Compare with spectra of analogous compounds (e.g., tert-butyl phenyl carbonate derivatives) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion integrity .
Advanced: How do computational methods (e.g., DFT) contribute to predicting reactivity in complex reaction environments?
Answer:
Density functional theory (DFT) calculates transition-state energies for reactions like nucleophilic substitutions or cycloadditions. For example, modeling the steric effects of the tert-butyl group can predict regioselectivity in cross-coupling reactions. PubChem’s computed properties (e.g., InChIKey) provide baseline data for validation .
Advanced: What challenges arise in enantioselective modifications, and how can chiral catalysts address them?
Answer:
The propargyl group’s linear geometry complicates asymmetric induction. Solutions include:
- Chiral Auxiliaries : Temporarily attach chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry.
- Catalytic Systems : Use Cu(I)/chiral ligand complexes (e.g., BINAP derivatives) for asymmetric CuAAC .
Advanced: How does the propynyl group’s steric/electronic profile influence cross-coupling reactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
